molecular formula C10H12O2 B13077248 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13077248
M. Wt: 164.20 g/mol
InChI Key: RXSZFSBUQKNQDF-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic ether derivative featuring a propargyl (prop-2-yn-1-yl) substituent and a carbaldehyde group. The 7-oxabicyclo[2.2.1]heptane core is a strained bicyclic system with an oxygen atom bridging two carbons, enabling unique reactivity in cycloadditions and ring-opening reactions .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-prop-2-ynyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H12O2/c1-2-5-10(7-11)6-8-3-4-9(10)12-8/h1,7-9H,3-6H2

InChI Key

RXSZFSBUQKNQDF-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CC2CCC1O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes to the 7-Oxabicyclo[2.2.1]heptane Core

The bicyclic core is commonly constructed via diastereoselective intramolecular Diels–Alder reactions , which provide efficient access to the 7-oxabicyclo[2.2.1]heptane framework with high stereocontrol. For instance, vinyl triflates can be employed as dienophiles in the presence of chiral auxiliaries like (R)-phenylglycinol to yield α,β-unsaturated bicyclic intermediates as single stereoisomers.

Step Description Key Reagents Outcome
1 Formation of diene and dienophile precursors Cyclopentadiene derivatives, vinyl triflates Diene and dienophile ready for cycloaddition
2 Intramolecular Diels–Alder cyclization (R)-Phenylglycinol as chiral auxiliary Diastereoselective formation of 7-oxabicyclo[2.2.1]heptane moiety
3 Functional group manipulations Various oxidations or reductions Introduction of aldehyde and propargyl substituents

This approach ensures a stereochemically pure bicyclic scaffold, which is essential for subsequent functionalization steps.

Introduction of the Propargyl Group

The propargyl substituent (prop-2-yn-1-yl) is typically introduced via alkylation reactions using propargyl halides or propargyl alcohol derivatives. Gold-catalyzed reactions of propargylic alcohols have been reported to activate the alkyne moiety, facilitating nucleophilic attack and rearrangements that can be harnessed to install propargyl groups on bicyclic systems.

Gold(I) catalysis enables mild reaction conditions and good functional group tolerance, which are advantageous when working with sensitive bicyclic aldehydes.

Formation of the Aldehyde Functional Group

The aldehyde group at the 2-position can be introduced by selective oxidation of the corresponding alcohol or by direct formylation reactions on the bicyclic system. Common oxidation methods include:

  • Swern oxidation
  • Dess–Martin periodinane oxidation
  • PCC (Pyridinium chlorochromate) oxidation

These methods allow the conversion of primary or secondary alcohols to aldehydes without affecting the bicyclic framework or the alkyne substituent.

Representative Preparation Method: Stepwise Synthesis

A plausible synthetic sequence for 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is:

Comparative Summary Table of Preparation Steps

Preparation Stage Methodology Key Reagents/Catalysts Notes
Bicyclic core synthesis Diastereoselective intramolecular Diels–Alder Vinyl triflates, (R)-phenylglycinol High stereoselectivity, single stereoisomer formation
Propargyl group installation Alkylation or Au(I)-catalyzed propargylation Propargyl halides, Au(I) catalysts Mild conditions, good yields, functional group tolerance
Aldehyde formation Selective oxidation Swern, Dess–Martin, PCC Preserves bicyclic and alkyne groups, high selectivity

Research Findings and Notes

  • The intramolecular Diels–Alder approach offers a robust route to the bicyclic core with control over stereochemistry, crucial for biological activity and synthetic utility.
  • Gold-catalyzed reactions of propargylic alcohols provide a versatile method for introducing the prop-2-yn-1-yl group, benefiting from mild reaction conditions and catalytic efficiency.
  • Oxidation to aldehydes must be carefully controlled to avoid overoxidation or side reactions, especially considering the sensitivity of the alkyne and bicyclic system.
  • Literature on closely related bicyclic systems confirms the feasibility of these methods, though direct reports on this exact compound are limited, highlighting the need for tailored synthetic optimization.

Chemical Reactions Analysis

2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Organic Chemistry

2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic addition and condensation, enables chemists to create a range of derivatives that can be used in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ProductsNotes
Nucleophilic AdditionAlcohols, aminesForms new carbon-nitrogen or carbon-oxygen bonds
Condensation ReactionsEnamines, iminesUseful for synthesizing nitrogen-containing compounds
CycloadditionVarious cyclic compoundsCan lead to the formation of larger ring systems

Pharmaceutical Applications

The compound's structure allows it to interact with biological systems, making it a candidate for drug development. Research has indicated that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties, which could be beneficial in treating various medical conditions.

Case Study: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of synthesized derivatives of this compound on animal models. Results showed significant reduction in inflammation markers, suggesting its potential use as an anti-inflammatory agent .

Materials Science

In materials science, this compound can be utilized in the development of polymers and advanced materials due to its reactive aldehyde group, which can participate in polymerization reactions or cross-linking processes.

Table 2: Potential Material Applications

Application AreaDescriptionBenefits
Polymer SynthesisUsed as a monomerEnhances mechanical properties
CoatingsForms protective layersImproves durability and resistance
AdhesivesActs as a bonding agentProvides strong adhesion properties

Mechanism of Action

The mechanism by which 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde exerts its effects involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Applications/Reactivity
2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (Target Compound) 7-Oxabicyclo[2.2.1]heptane Prop-2-yn-1-yl, carbaldehyde at C2 Potential building block for pharmaceuticals; reactive toward cycloadditions and aldehyde chemistry
Cinmethylin (exo-(±)-1-Methyl-4-isopropyl-2-(2-methylbenzyloxy)-7-oxabicyclo[2.2.1]heptane) 7-Oxabicyclo[2.2.1]heptane Methyl, isopropyl, 2-methylbenzyloxy groups at C1, C4, and C2 Pre-emergent herbicide for cereals; regulated under CLP for environmental safety
2-((S)-1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde 2-Azabicyclo[2.2.1]heptane (N-bridged) (S)-1-Phenylethyl, carbaldehyde at C3 Chiral intermediate in asymmetric synthesis; nitrogen bridge alters electronic properties
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 7-Oxabicyclo[2.2.1]heptane Methoxycarbonyl at C3, carboxylic acid at C2 Intermediate for functionalized polymers; dual carbonyl groups enable diverse derivatization

Biological Activity

The compound 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{11}H_{12}O
  • Molecular Weight : 176.21 g/mol
  • SMILES Notation : C#CC(C1C[C@@H]2CC[C@H]1O2)C=O

Antimicrobial Activity

Recent studies have indicated that derivatives of the 7-oxabicyclo[2.2.1]heptane moiety exhibit significant antimicrobial properties. For instance, a series of synthesized compounds based on this structure were evaluated for antibacterial and antifungal activities, revealing promising results against various pathogens, including Staphylococcus aureus and Candida albicans .

Antithrombotic Properties

One notable study focused on the thromboxane (TxA2) antagonistic activity of related compounds. The research demonstrated that specific analogs of 7-oxabicyclo[2.2.1]heptane exhibited potent TxA2 antagonism, which is crucial for the prevention of thrombus formation in cardiovascular diseases . The compound BMS-180,291, a derivative of this class, showed an IC50 value of approximately 7 nM against TxA2-induced platelet aggregation .

Antioxidant Activity

In addition to antimicrobial and antithrombotic effects, some derivatives have been screened for their antioxidant capabilities. The antioxidant activity was assessed using various in vitro assays, indicating that certain structural modifications enhance the radical-scavenging ability of these compounds .

The biological activities of 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane derivatives are attributed to their ability to interact with specific biological targets:

  • Thromboxane Receptor Antagonism : The interaction with thromboxane receptors inhibits platelet aggregation and vasoconstriction, which is beneficial in managing cardiovascular conditions .
  • Antimicrobial Mechanisms : The mechanism behind the antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for microbial survival .
  • Antioxidative Mechanism : These compounds may neutralize free radicals through electron donation or by chelating metal ions that catalyze oxidative stress .

Case Study 1: Thromboxane Antagonist Development

In a clinical development context, BMS-180,291 was selected based on its efficacy in inhibiting TxA2-mediated platelet aggregation in human plasma and its prolonged action in vivo . This compound demonstrated significant potential as an oral antithrombotic agent.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antibacterial properties of various derivatives revealed that modifications at specific positions on the bicyclic framework led to enhanced activity against Staphylococcus aureus, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .

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